molecular formula C13H13IN2O B3060659 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 61938-70-3

2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B3060659
CAS No.: 61938-70-3
M. Wt: 340.16 g/mol
InChI Key: MKGFCONBBCVBHW-UHFFFAOYSA-N
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Description

“2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one” is a complex organic compound. It is part of a class of compounds known as heteroaryl-fused tetrahydroazepinoindoles . These compounds are of interest in the field of synthetic organic and medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of such compounds involves novel synthetic approaches that allow efficient access to heteroaryl fused indole ring systems . These strategies are fully exemplified and the relative merits and limitations of the approaches are discussed in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a fused ring system. The structure can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex, given the compound’s structure. The reactions could involve various functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its precise molecular structure. These properties can be analyzed using various techniques, including spectroscopy .

Scientific Research Applications

Stability and Analytical Method Development

Stability-Indicating HPLC Method for 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one : A study developed a stability-indicating reverse-phase HPLC method for the analysis of this compound (TAZQ), a compound reported to have anticancer, bronchodilator, and anti-inflammatory properties. This method was optimized for its stability assessment under various conditions, highlighting its significant degradation under alkaline conditions while showing negligible degradation under acidic, oxidative, thermal, and photolytic stress conditions. The method ensures accurate, precise, robust, sensitive, and specific analysis of TAZQ, which is crucial for its pre-clinical studies in anticancer activity (Sharma, Upadhyay, & Mahindroo, 2016).

Therapeutic Applications

Antitussive Activity : A series of azepino[2,1-b]quinazolones were synthesized and evaluated for their antitussive activity using a citric acid-induced cough model in guinea pigs. The compounds showed notable reduction in cough frequency and increase in cough latency. In particular, a specific derivative demonstrated significant antitussive effect, comparing favorably with codeine (Nepali et al., 2011).

Antiasthmatic Activity : The antiasthmatic activity of TAZQ was evaluated in combination with the mucolytic agent ambroxol in ovalbumin-induced asthma in guinea pigs. TAZQ exhibited potent bronchodilator, antioxidant, and anti-inflammatory activities. In combination with ambroxol, it significantly inhibited airway hyper-responsiveness and reduced eosinophilic infiltrations, suggesting its potential as an effective treatment in asthma management (Bande et al., 2012).

Miscellaneous Applications

Photochemical Synthesis : The role of water in the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates was investigated, revealing that the yield increases with the water content in the reaction mixture. This insight is crucial for optimizing synthesis conditions for these compounds (Budruev et al., 2021).

Future Directions

The future directions for research on “2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one” could include further exploration of its potential biological activities, development of more efficient synthetic methods, and investigation of its mechanism of action .

Properties

IUPAC Name

2-iodo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGFCONBBCVBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)I)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403984
Record name 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61938-70-3
Record name 7,8,9,10-Tetrahydro-2-iodoazepino[2,1-b]quinazolin-12(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61938-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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